2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide
Overview
Description
N-methyl-4,4-difluoro-Modafinil is a substituted form of modafinil, a wake-promoting agent. It is categorized as a nootropic, which means it is used to enhance cognitive functions such as memory, creativity, and motivation in healthy individuals. This compound is primarily used as an analytical reference material in research and forensic applications .
Mechanism of Action
Modafiendz, also known as Dehydroxyfluorafinil or N-Methyl-4,4-difluoro modafinil, is a novel compound that has been gaining attention in the field of neuroscience. . This article aims to provide an overview of the current understanding of Modafiendz’s mechanism of action.
Target of Action
The primary targets of Modafiendz are believed to be similar to those of Modafinil, given their structural similarities . Modafinil primarily acts on the monoaminergic system .
Mode of Action
Modafiendz is thought to interact with its targets in a manner similar to Modafinil. Modafinil is known to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . It also activates glutamatergic circuits while inhibiting GABA . Given the structural and functional similarities between Modafinil and Modafiendz, it is plausible that Modafiendz may share these mechanisms of action .
Biochemical Pathways
Modafiendz likely affects similar biochemical pathways as Modafinil. Modafinil has been shown to impact neurotransmitter systems, such as orexin . Orexin neurons play a crucial role in promoting wakefulness and regulating arousal states .
Pharmacokinetics
It is suggested that modafiendz may have similar adme properties to modafinil, given their structural similarities . Modafinil is readily absorbed, reaching maximum plasma concentrations at 2–4 hours after administration and pharmacokinetic steady state within 2–4 days .
Result of Action
It is suggested that modafiendz may have similar effects to modafinil, which is known to produce psychoactive and euphoric effects, alterations in mood, perception, thinking, and feelings typical of other cns stimulants .
Action Environment
The action, efficacy, and stability of Modafiendz may be influenced by various environmental factors. Specific details about how these factors influence modafiendz’s action are currently unknown due to the lack of comprehensive studies .
Biochemical Analysis
Biochemical Properties
Modafiendz is believed to interact with various enzymes, proteins, and other biomolecules. It is a substituted form of modafinil, a wake-promoting agent that binds the dopamine transporter and modulates catecholaminergic signaling .
Cellular Effects
Given its similarity to modafinil, it may influence cell function by modulating catecholaminergic signaling . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be a substituted form of modafinil, which binds the dopamine transporter and modulates catecholaminergic signaling .
Metabolic Pathways
In-silico techniques have predicted properties of Modafiendz like metabolism site, ADME properties, metabolite prediction, and DNA adduct formation tendencies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4,4-difluoro-Modafinil involves several steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a fluorobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to form the sulfoxide.
Methylation: The final step involves the methylation of the sulfoxide to form N-methyl-4,4-difluoro-Modafinil.
Industrial Production Methods
Industrial production methods for N-methyl-4,4-difluoro-Modafinil are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4,4-difluoro-Modafinil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of N-methyl-4,4-difluoro-Modafinil .
Scientific Research Applications
N-methyl-4,4-difluoro-Modafinil has several scientific research applications, including:
Chemistry: Used as an analytical reference material for mass spectrometry and other analytical techniques.
Biology: Studied for its effects on neurotransmitter systems and potential cognitive-enhancing properties.
Medicine: Investigated for its potential use in treating sleep disorders and cognitive impairments.
Industry: Used in the development of new nootropic drugs and performance-enhancing substances.
Comparison with Similar Compounds
N-methyl-4,4-difluoro-Modafinil is similar to other nootropic compounds such as:
Modafinil: The parent compound, known for its wake-promoting effects.
Adrafinil: A prodrug of modafinil, which is metabolized in the body to produce modafinil.
Armodafinil: The R-enantiomer of modafinil, which has similar effects but with a longer duration of action
N-methyl-4,4-difluoro-Modafinil is unique due to its specific chemical structure, which includes two fluorine atoms and a methyl group. This structural modification may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
IUPAC Name |
2-[bis(4-fluorophenyl)methylsulfinyl]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c1-19-15(20)10-22(21)16(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,16H,10H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZWTCIUDSDFCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342547 | |
Record name | Modafiendz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613222-54-0 | |
Record name | Modafiendz | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613222540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Modafiendz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MODAFIENDZ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/223VWC34TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What do we know about the thermal stability of modafiendz?
A1: Research indicates that modafiendz, like its analog modafinil, is susceptible to thermal degradation during gas chromatography-mass spectrometry (GC-MS) analysis. Specifically, exposure to the heated GC injection port can lead to the formation of 1,1,2,2-tetrakis(4-fluorophenyl)ethane as a major degradation product. This highlights a potential challenge in analyzing modafiendz using GC-MS and emphasizes the need for careful method optimization. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.